N-(1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative combining a benzothiazole moiety with a substituted purine system via a sulfanyl-acetamide linker. The benzothiazole group is a privileged scaffold in medicinal chemistry due to its bioactivity, while the purine core is associated with nucleotide-like interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S2/c1-21-13-12(14(25)23(3)17(26)22(13)2)20-16(21)27-8-11(24)19-15-18-9-6-4-5-7-10(9)28-15/h4-7H,8H2,1-3H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOCKTSZILWMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a purine derivative through a sulfanyl group. The molecular formula is , with a molecular weight of approximately 378.46 g/mol. The structure can be represented as follows:
Key Data Points
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors influencing physiological responses.
- Antioxidant Activity : The presence of the benzothiazole moiety suggests potential antioxidant properties that can mitigate oxidative stress.
Anticancer Properties
Research has indicated that compounds containing benzothiazole and purine derivatives exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds similar to N-(1,3-benzothiazol-2-yl)-2-[...]-acetamide have shown cytotoxic effects against various cancer cell lines such as breast and colon cancer cells. These studies suggest that the compound induces apoptosis through the generation of reactive oxygen species (ROS) and activation of apoptotic pathways .
Antimicrobial Activity
The benzothiazole moiety is known for its antimicrobial properties:
- Fumigant Activity : Compounds derived from benzothiazole have demonstrated effectiveness against various pathogens including fungi and bacteria . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes.
Study 1: Antitumor Activity
A study published in Cancer Research examined the effects of benzothiazole derivatives on tumor cell lines. The results showed that these compounds could inhibit cell proliferation at nanomolar concentrations by inducing cell cycle arrest and apoptosis .
Study 2: Antimicrobial Efficacy
In another investigation focusing on microbial resistance, N-(1,3-benzothiazol-2-yl)-2-[...]-acetamide was tested against resistant strains of Escherichia coli and Staphylococcus aureus. The compound exhibited significant antibacterial activity by disrupting bacterial cell wall synthesis .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. N-(1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The presence of the benzothiazole group is often linked to enhanced antimicrobial properties due to its ability to disrupt microbial cell membranes .
Biochemical Applications
Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. Specifically, it has been studied for its effects on enzymes involved in nucleotide metabolism. This inhibition can be crucial in developing treatments for diseases characterized by abnormal nucleotide synthesis .
Cellular Mechanisms
Research into the cellular mechanisms of this compound reveals its potential to modulate cellular stress responses. By influencing oxidative stress pathways and apoptosis mechanisms, it may serve as a therapeutic agent in conditions where oxidative damage is prevalent .
Material Science
Polymer Chemistry
The compound's unique chemical structure allows for its incorporation into polymer matrices. This application is particularly relevant in developing advanced materials with tailored properties for specific uses such as drug delivery systems or biosensors . The interaction between the benzothiazole group and various polymers can enhance material stability and functionality.
Case Studies
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound typically involves multi-step protocols, as inferred from structural analogs and related methodologies . Key steps include:
Example Synthesis (Hypothetical):
-
Thioether Formation:
React 8-mercapto-1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine with 2-chloroacetamide under basic conditions (e.g., NaOH in DMF) to yield the intermediate thioether . -
Amide Coupling:
Treat the intermediate with benzothiazole-2-amine using coupling agents (e.g., EDC/HOBt) in anhydrous THF. -
Purification:
Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Benzothiazole Moiety
-
Electrophilic Substitution:
The electron-rich benzothiazole ring undergoes nitration or sulfonation at the 6-position (para to the acetamide group) under acidic conditions .
Example: Nitration with HNO₃/H₂SO₄ yields a nitro derivative for further reduction to amines . -
Ring-Opening Reactions:
Strong bases (e.g., NaOH) cleave the thiazole ring, forming thiol-containing intermediates .
Purine Scaffold
-
Oxidation:
The 2,6-dioxo groups are susceptible to oxidation, potentially forming quinone-like structures under strong oxidants (e.g., KMnO₄) . -
Alkylation:
The N-methyl groups may undergo further alkylation via SN2 mechanisms under basic conditions .
Thioether Linkage
-
Oxidation to Sulfoxide/Sulfone:
Treatment with H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (−SO−) or sulfone (−SO₂−) .
Example:
. -
Nucleophilic Substitution:
The sulfur atom acts as a leaving group in the presence of strong nucleophiles (e.g., CN⁻), enabling substitution at the methylene carbon.
Acetamide Group
-
Hydrolysis:
Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding carboxylic acid and benzothiazole-2-amine .
Example:
.
Derivatization Strategies
Mechanistic Insights from Analogous Compounds
-
Microwave-Assisted Cyclization:
Similar compounds (e.g., pyrazoline derivatives) undergo rapid cyclization under microwave irradiation (150°C, 10 min), suggesting potential for optimizing ring-closure steps . -
Electrochemical Reduction:
Nitrothiophene analogs exhibit reversible redox behavior at −500 mV (vs. Ag/AgCl), implying that the purine’s nitro group may act as an electron acceptor in biological systems .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several acetamide derivatives, differing primarily in heterocyclic systems and substituents:
Key Observations :
- Heterocyclic Diversity : The benzothiazole and purine systems in the target compound contrast with thiazole (), triazole (), and benzoxazole () cores in analogues. The purine moiety may confer nucleotide-binding affinity absent in simpler heterocycles.
- Substituent Impact: Electron-withdrawing groups (e.g., –NO2 in 6b ) increase polarity and hydrogen-bond acceptor capacity, whereas hydrophobic groups (e.g., naphthyloxy in 6a ) enhance lipophilicity. The target compound’s 1,3,9-trimethylpurine substituent likely improves metabolic stability compared to unmethylated analogues.
Spectroscopic and Physicochemical Properties
Notable Trends:
Preparation Methods
Table 1: Key Parameters for Coupling Reaction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC (1.5 equiv) | Maximizes amide formation |
| Solvent System | Chloroform/pyridine (3:1) | Enhances solubility of intermediates |
| Temperature | 0°C → RT | Prevents carbodiimide hydrolysis |
| Reaction Time | 12–18 hours | Ensures complete conversion |
Exceeding 1.5 equivalents of EDC leads to side reactions (e.g., O-acylisourea formation), while shorter reaction times result in unreacted starting material.
Purification and Characterization
Purification :
-
Liquid-Liquid Extraction : Removes unreacted amines and acids.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
-
Recrystallization : Methanol/water (4:1) for final polishing.
Characterization :
-
1H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, purine H), 7.89–7.43 (m, 4H, benzothiazole H), 3.51 (s, 3H, N-CH₃), 3.29 (s, 2H, CH₂-S).
-
13C NMR : 169.8 ppm (amide C=O), 160.1 ppm (purine C=O).
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors improve heat management and reduce reaction times. Solvent recovery systems (e.g., distillation) are critical for cost efficiency. Regulatory compliance requires stringent control of residual EDC (<10 ppm), achieved via aqueous washes and activated carbon filtration.
Challenges and Alternatives
-
Thiol Oxidation : The purine thiol is prone to oxidation; reactions must be conducted under nitrogen.
-
Alternative Coupling Agents : DCC (dicyclohexylcarbodiimide) offers higher yields but generates insoluble DCU, complicating purification.
-
Enzymatic Methods : Lipase-mediated amidation (e.g., Candida antarctica lipase B) is under investigation for greener synthesis but currently offers lower yields (~40%) .
Q & A
Q. What methodologies resolve conflicting bioactivity data across research groups?
- Methodological Answer :
- Interlaboratory Studies : Distribute standardized compound batches for parallel testing.
- Meta-Analysis : Pool data from ≥5 studies to identify outliers and adjust for assay variability (e.g., cell passage number, serum concentration) .
- Orthogonal Assays : Confirm activity using independent methods (e.g., enzymatic vs. cell-based assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
